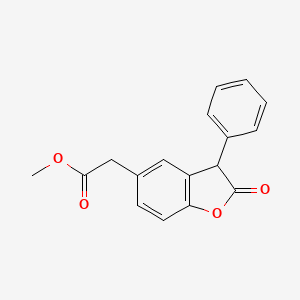
2,3-Dihydro-2-oxo-3-phenyl-5-benzofuranacetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-2-oxo-3-phenyl-5-benzofuranacetic acid methyl ester is a chemical compound with the molecular formula C17H14O4 It is a derivative of benzofuran, a heterocyclic compound containing fused benzene and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-oxo-3-phenyl-5-benzofuranacetic acid methyl ester typically involves the condensation of benzofuran derivatives with appropriate acetic acid esters. One common method involves the reaction of 3-phenyl-2(3H)-benzofuranone with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2-oxo-3-phenyl-5-benzofuranacetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2,3-Dihydro-2-oxo-3-phenyl-5-benzofuranacetic acid.
Reduction: Formation of 2,3-Dihydro-2-oxo-3-phenyl-5-benzofuranacetic alcohol.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
2,3-Dihydro-2-oxo-3-phenyl-5-benzofuranacetic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-2-oxo-3-phenyl-5-benzofuranacetic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its potential anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-2(3H)-benzofuranone-5-acetic acid
- 2,3-Dihydro-2-oxo-3-phenyl-5-benzofuranacetic acid
- 5-Benzofuranacetic acid, 2,3-dihydro-2-oxo-3-phenyl-, methyl ester
Uniqueness
2,3-Dihydro-2-oxo-3-phenyl-5-benzofuranacetic acid methyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
77143-61-4 |
|---|---|
Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
methyl 2-(2-oxo-3-phenyl-3H-1-benzofuran-5-yl)acetate |
InChI |
InChI=1S/C17H14O4/c1-20-15(18)10-11-7-8-14-13(9-11)16(17(19)21-14)12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 |
InChI Key |
KIFVTZZGWSMFOG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)OC(=O)C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















